

Derivatization of 5-Nitro-1H-imidazole-4-carbaldehyde for biological screening

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Compound of Interest

Compound Name: 5-Nitro-1H-imidazole-4-carbaldehyde

Cat. No.: B1418171

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An Application Guide to the Derivatization of **5-Nitro-1H-imidazole-4-carbaldehyde** for Biological Screening

Authored by: A Senior Application Scientist Abstract

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antimicrobial and antiparasitic drugs.^{[1][2][3]} The mechanism of action is often tied to the reductive bioactivation of the nitro group under hypoxic conditions, generating reactive nitrogen species that induce cellular damage in target organisms.^{[3][4]} **5-Nitro-1H-imidazole-4-carbaldehyde** is a versatile starting material that offers a reactive aldehyde functional group, providing a strategic entry point for creating diverse chemical libraries for biological screening. This guide provides a detailed exploration of key derivatization strategies, offering both the theoretical rationale and practical, step-by-step protocols for synthesizing novel compound libraries aimed at discovering next-generation therapeutic agents.

Introduction: The Strategic Value of 5-Nitro-1H-imidazole-4-carbaldehyde

5-Nitro-1H-imidazole-4-carbaldehyde is a key building block for medicinal chemists. Its structure combines two critical features:

- The 5-Nitroimidazole Core: This pharmacophore is essential for the bioactivity of many established drugs. Its presence suggests a high probability of discovering derivatives with significant antimicrobial, antitubercular, or even anticancer properties.[2][5]
- The C4-Carbaldhyde Group: This aldehyde function serves as a highly versatile chemical handle. It allows for a wide range of chemical transformations under relatively mild conditions, enabling the systematic exploration of structure-activity relationships (SAR).[6][7][8]

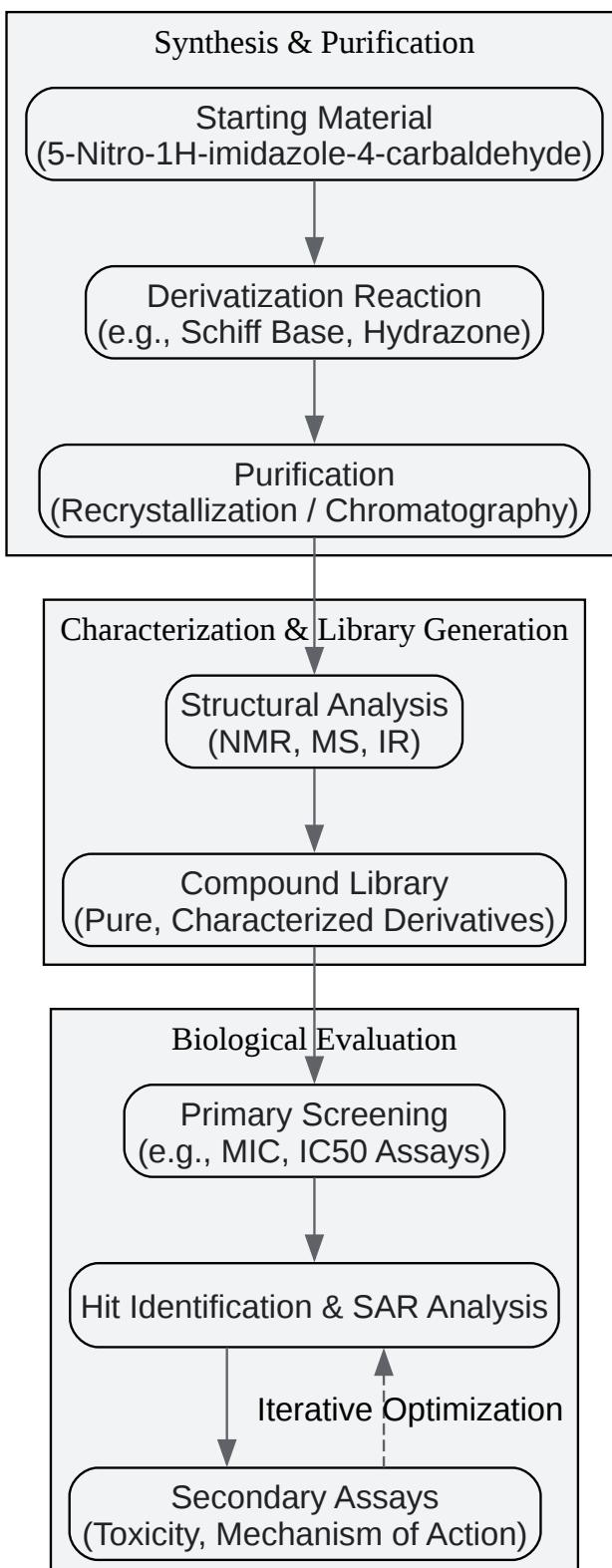
The derivatization of this molecule is driven by the need to overcome challenges such as drug resistance and to improve the therapeutic index of existing nitroimidazole-based drugs.[1] By modifying the substituent at the C4 position, researchers can fine-tune key physicochemical properties like solubility, lipophilicity, and metabolic stability, which in turn can influence potency, target selectivity, and toxicity.

Physicochemical Properties of Starting Material

Property	Value	Source
IUPAC Name	5-nitro-1H-imidazole-4-carbaldehyde	[9]
Molecular Formula	C ₄ H ₃ N ₃ O ₃	[9]
Molecular Weight	141.09 g/mol	[9]
Canonical SMILES	C1=NC(=C(N1)--INVALID-LINK--[O-])C=O	[9]

Overall Workflow: From Synthesis to Screening

The path from the starting aldehyde to a biologically validated lead compound follows a structured, multi-stage process. This workflow ensures that synthetic efforts are logically directed toward the generation of meaningful biological data.

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